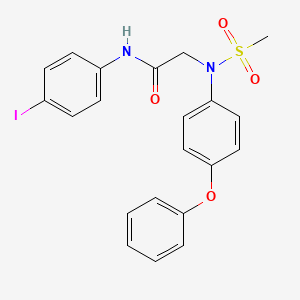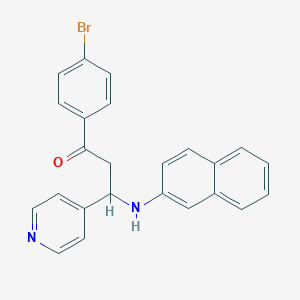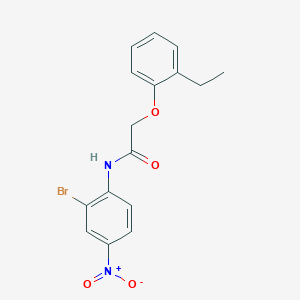![molecular formula C13H18N2O4S B5010765 N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5010765.png)
N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide” is a complex organic compound. It contains several functional groups including an allylamine, a sulfonyl group, a methoxy group, and a propanamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups present. For instance, sulfonyl chlorides can react with amines to form sulfonamides .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The sulfonyl group (-SO2-) and the amine group (-NH2) would likely contribute to the compound’s polarity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the allylamine group could undergo reactions typical of alkenes, such as addition reactions . The sulfonyl group could participate in substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and amine groups could impact the compound’s solubility in polar solvents .
Mecanismo De Acción
The mechanism of action of N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide involves the inhibition of the enzyme dihydropteroate synthase (DHPS), which is involved in the synthesis of folic acid. Folic acid is essential for the growth and survival of bacteria, fungi, and cancer cells. By inhibiting DHPS, this compound disrupts the synthesis of folic acid, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and to inhibit the expression of pro-inflammatory cytokines in macrophages. This compound has also been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide in lab experiments is its broad-spectrum activity against various bacteria, fungi, and cancer cells. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and therapeutic efficacy.
Direcciones Futuras
The potential applications of N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide in scientific research are vast, and several future directions can be explored. Some of these include:
- Studying the synergistic effects of this compound with other drugs or compounds to enhance its therapeutic efficacy.
- Investigating the potential of this compound as a novel antimicrobial agent for the treatment of drug-resistant infections.
- Exploring the role of this compound in modulating the immune response and its potential applications in immunotherapy.
- Studying the effect of this compound on the gut microbiome and its potential applications in the treatment of inflammatory bowel diseases.
- Investigating the potential of this compound as a herbicide or pesticide for agricultural purposes.
In conclusion, this compound is a bioactive compound that has gained significant attention in scientific research. Its potential applications in various fields, including medicine, agriculture, and environmental sciences, make it a promising compound for further studies. The mechanism of action, biochemical and physiological effects, advantages, and limitations of using this compound in lab experiments have been discussed, along with several future directions for research.
Métodos De Síntesis
The synthesis of N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with allylamine in the presence of a base. The resulting product is then reduced to the corresponding amine, which is further acylated with propanoyl chloride to obtain this compound. The purity of the synthesized compound can be confirmed by various analytical techniques, including NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anticancer, and antifungal activities. This compound has also been shown to inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-methoxy-5-(prop-2-enylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-4-8-14-20(17,18)10-6-7-12(19-3)11(9-10)15-13(16)5-2/h4,6-7,9,14H,1,5,8H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPYVELAGSTDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,3-dimethylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5010693.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}amine](/img/structure/B5010705.png)


![N-(3-methoxyphenyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5010712.png)
![3-chloro-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5010714.png)
![1-benzyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010721.png)


![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5010740.png)

![4-tert-butyl-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5010778.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5010786.png)
